

# A Comparative Guide to Clinical Trial Outcomes of Mcl-1 Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AMG-397

Cat. No.: B1574543

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein in the B-cell lymphoma-2 (Bcl-2) family, has emerged as a critical therapeutic target in oncology. Its overexpression is a key survival mechanism for various cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL), and is frequently associated with treatment resistance and poor prognosis<sup>[1][2]</sup>. Consequently, the development of selective Mcl-1 inhibitors has been a significant focus of research. These BH3-mimetic drugs aim to restore the natural process of apoptosis by disrupting the interaction between Mcl-1 and pro-apoptotic proteins.

This guide provides a comprehensive review and comparison of the clinical trial outcomes for several Mcl-1 inhibitors, presenting key efficacy and safety data, outlining experimental methodologies, and discussing the challenges and future directions for this promising class of therapeutics.

## The Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 prevents apoptosis by sequestering pro-apoptotic "activator" proteins like BIM and "effector" proteins like BAK. Potent Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1 with high affinity, displacing these pro-apoptotic partners. The released BAK can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.

[Click to download full resolution via product page](#)

**Caption:** Mechanism of Mcl-1 inhibitor-induced apoptosis.

## Comparative Analysis of Mcl-1 Inhibitors in Clinical Trials

Several selective Mcl-1 inhibitors have entered clinical development, primarily in Phase 1 dose-escalation and expansion studies. However, the landscape has been challenging, with several programs terminated due to toxicity concerns, particularly cardiotoxicity. The following tables summarize the status and outcomes of key agents.

Table 1: Overview of Key Mcl-1 Inhibitors in Clinical Development

| Inhibitor Name       | Sponsoring Company   | Key Trial Identifier(s)     | Status (as of late 2024) |
|----------------------|----------------------|-----------------------------|--------------------------|
| Tapotoclax (AMG 176) | Amgen / BeiGene      | NCT02675452,<br>NCT05209152 | Terminated[3][4]         |
| AZD5991              | AstraZeneca          | NCT03218683                 | Terminated[2][5]         |
| PRT1419              | Prelude Therapeutics | NCT04837677,<br>NCT04543305 | Ongoing[6][7][8]         |
| MIK665 (S64315)      | Novartis / Servier   | Not specified               | Terminated[4]            |
| ABBV-467             | AbbVie               | Not specified               | Terminated[4][9]         |

Table 2: Summary of Clinical Trial Outcomes for Mcl-1 Inhibitors

| Inhibitor               | Trial<br>(Patient<br>Population)                     | N  | Treatment<br>Regimen                                             | Key<br>Efficacy<br>Results                                                                                          | Major<br>Toxicities &<br>Reason for<br>Discontinua-<br>tion                                                                                                                                                                |
|-------------------------|------------------------------------------------------|----|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tapotoclax<br>(AMG 176) | Ph 1 (HMA-<br>failure MDS)<br>[3][10]                | 7  | Monotherapy<br>(IV)                                              | ORR: 0%.<br>Transient<br>blast<br>reduction and<br>decreased<br>RBC<br>transfusion<br>needs<br>observed.            | Manageable<br>safety profile;<br>no DLTs.<br>Nausea,<br>fatigue,<br>diarrhea.<br>Terminated<br>due to lack of<br>clinical<br>activity[3][10].                                                                              |
| AZD5991                 | Ph 1 (R/R<br>Hematologic<br>Malignancies)<br>[9][11] | 78 | Monotherapy<br>(n=61),<br>Combination<br>w/ Venetoclax<br>(n=17) | Low overall<br>response<br>rate. 3 MDS<br>patients<br>achieved<br>objective<br>responses<br>(mCR or PR)<br>[9][11]. | High<br>incidence of<br>asymptomatic<br>troponin<br>elevation[9]<br>[11][12].<br>Common<br>AEs:<br>diarrhea,<br>nausea,<br>vomiting[9]<br>[11].<br>Terminated<br>due to safety<br>(cardiac) and<br>limited<br>efficacy[9]. |
| PRT1419                 | Ph 1<br>(Advanced/M<br>etastatic                     | 26 | Monotherapy<br>(Oral)                                            | Data on<br>efficacy not<br>yet mature.<br>BAX and                                                                   | Acceptable<br>safety.<br>Neutropenia,<br>nausea,                                                                                                                                                                           |

|               |             |              |
|---------------|-------------|--------------|
| Solid Tumors) | caspase 3   | diarrhea,    |
| [6][13]       | activation  | vomiting.    |
|               | observed as | Notably, no  |
|               | PD          | cardiac      |
|               | markers[6]. | toxicity was |
|               |             | observed[6]  |
|               |             | [13].        |

## Experimental Protocols and Methodologies

Understanding the design of these crucial first-in-human trials is key to interpreting their outcomes. Below are summarized protocols for the key clinical studies cited.

### Protocol Summary: AZD5991 Phase 1 Study (NCT03218683)

- Patient Population: Adults with relapsed or refractory hematologic malignancies, including AML, MDS, MM, and various lymphomas[9]. A total of 78 patients were treated across both study cohorts[9].
- Study Design: This was a Phase 1, open-label, multicenter, dose-escalation and dose-expansion study[11].
  - Monotherapy Cohort (n=61): Patients received AZD5991 intravenously in escalating doses, administered either once or twice weekly during a 3-week cycle[9][11].
  - Combination Cohort (n=17): Patients with AML or MDS received escalating doses of AZD5991 plus the Bcl-2 inhibitor venetoclax over a 3- or 4-week cycle[9][11].
- Response Assessment: Tumor response was evaluated using standard criteria appropriate for each malignancy (e.g., International Working Group criteria for AML and MDS)[9].
- Safety and Tolerability: The primary objectives were to assess safety and determine the maximum tolerated dose (MTD). Dose-limiting toxicities (DLTs) were evaluated during the first cycle. For the combination arm, DLTs specifically included Grade  $\geq 2$  cardiac events or

troponin elevations associated with clinical symptoms[9]. Adverse events (AEs) were graded according to NCI-CTCAE.

## Protocol Summary: Tapotoclax (AMG 176) Phase 1 Study in MDS (NCT05209152)

- Patient Population: Adult patients with high-risk myelodysplastic syndromes (MDS) who had failed prior hypomethylating agent (HMA) therapy[3][10]. Seven patients were enrolled[3].
- Study Design: A Phase 1, open-label, dose-finding study using a modified Toxicity Probability Interval (mTPI) design. Tapotoclax was administered intravenously once per week in 28-day cycles[10]. Doses of 120 mg/m<sup>2</sup> and 240 mg/m<sup>2</sup> were evaluated[3].
- Response Assessment: The primary endpoint was safety, including the incidence of DLTs and AEs. Secondary endpoints included Overall Response Rate (ORR) based on 2006 IWG criteria for MDS[3]. Bone marrow biopsies were performed at baseline and after specified cycles to monitor response[3].
- Safety and Tolerability: Safety was the primary objective. DLTs were monitored in the first cycle. Cardiac AEs were closely monitored, but no clinically significant troponin elevations were observed in this study[10].

## A Typical Phase 1 Dose-Escalation Workflow

The workflow for a first-in-human, dose-escalation study is designed to cautiously identify a safe and effective dose for further testing. The process is iterative, involving small patient cohorts and careful safety monitoring.



[Click to download full resolution via product page](#)

**Caption:** A standard 3+3 dose-escalation clinical trial workflow.

## Discussion and Future Outlook

The clinical development of Mcl-1 inhibitors has been hampered by a significant, class-wide challenge: cardiotoxicity[12]. The on-target effect of Mcl-1 inhibition in cardiomyocytes, where the protein is essential for mitochondrial health, has led to asymptomatic elevations in cardiac troponins in studies of AZD5991, MIK665, and ABBV-467, prompting their discontinuation[4][9]. This has created a narrow therapeutic window, making it difficult to achieve doses high enough for potent anti-tumor activity without inducing cardiac stress.

Despite these setbacks, the rationale for targeting Mcl-1 remains strong, especially as a mechanism to overcome resistance to other targeted therapies like the Bcl-2 inhibitor venetoclax[2][14]. The combination of Mcl-1 and Bcl-2 inhibitors has shown powerful synergy in preclinical models[1][14].

Key takeaways from the current clinical landscape include:

- **Toxicity is the Primary Hurdle:** Mitigating off-tumor cardiac effects is the most critical challenge. The Phase 1 results for PRT1419, which reported no cardiac toxicity in solid tumor patients, are encouraging and will be watched closely as data from its hematologic malignancy trial emerges[6][13].
- **Limited Monotherapy Activity:** In heavily pre-treated patient populations, Mcl-1 inhibitors have shown limited single-agent efficacy so far. Tapotoclax, while demonstrating some biological activity in MDS, did not produce objective responses, leading to its termination[3][10].
- **Combination Therapy is Key:** The path forward will likely rely on combination strategies. Pairing Mcl-1 inhibitors with agents like venetoclax, hypomethylating agents, or proteasome inhibitors could enhance efficacy and potentially allow for lower, safer doses of the Mcl-1 inhibitor[2].

The future of Mcl-1 targeting may lie in novel approaches that can dissociate anti-tumor efficacy from cardiotoxicity. This includes the development of next-generation inhibitors with different pharmacological properties or entirely new modalities, such as proteolysis-targeting chimeras (PROTACs) designed to degrade the Mcl-1 protein rather than just inhibit it.

Continued research into predictive biomarkers to identify patients most likely to benefit will also

be crucial for the successful clinical implementation of this important class of anti-cancer agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Prelude Therapeutics Announces Dosing of First Patient in Phase 1 Trial of MCL1 Inhibitor PRT1419 for the Treatment of Relapsed/Refractory Hematologic Malignancies - Prelude Therapeutics [investors.preludetx.com]
- 8. preludetx.com [preludetx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A Study of PRT1419 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 14. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Trial Outcomes of Mcl-1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1574543#literature-review-of-clinical-trial-outcomes-for-mcl-1-inhibitors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)